molecular formula C13H20N2O2S B5014053 N-[3-(4-morpholinyl)propyl]-2-(2-thienyl)acetamide

N-[3-(4-morpholinyl)propyl]-2-(2-thienyl)acetamide

Cat. No. B5014053
M. Wt: 268.38 g/mol
InChI Key: DUBPUZHNSCQTDZ-UHFFFAOYSA-N
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Description

“N-[3-(4-morpholinyl)propyl]-2-(2-thienyl)acetamide” is a chemical compound that contains a morpholine ring, a thiophene ring, and an acetamide group. Morpholine is a common moiety in pharmaceuticals and research chemicals, thiophene is a five-membered aromatic ring with one sulfur atom, and acetamide is a functional group consisting of an acetyl group single-bonded to a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the morpholine and thiophene rings .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The morpholine ring, for example, is known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. Proper handling and disposal procedures should be followed when working with this compound to minimize risk .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. If it shows promising activity in preclinical studies, it could be further developed and eventually used in the treatment of various diseases .

properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c16-13(11-12-3-1-10-18-12)14-4-2-5-15-6-8-17-9-7-15/h1,3,10H,2,4-9,11H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBPUZHNSCQTDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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